

Apoptozole: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptozole, also known as Apoptosis Activator VII, is a small molecule inhibitor of Heat Shock Protein 70 (Hsp70) and its cognate form, Hsc70. By targeting the ATPase domain of these chaperone proteins, **Apoptozole** disrupts their function in preventing apoptosis, leading to programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of **Apoptozole**. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a critical discussion of its propensity to form aggregates in aqueous solutions, a factor that requires careful consideration in experimental design and data interpretation.

Chemical Structure and Properties

Apoptozole is a complex heterocyclic molecule with the systematic IUPAC name 4-[[2-[3,5-bis(trifluoromethyl)phenyl]-4,5-bis(4-methoxyphenyl)imidazol-1-yl]methyl]benzamide.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Properties



Property	Value	Reference	
Molecular Formula	C33H25F6N3O3	[1]	
Molecular Weight	625.57 g/mol	[1]	
CAS Number	1054543-47-3	[1]	
IUPAC Name	4-[[2-[3,5-bis(trifluoromethyl)phenyl]-4,5-bis(4-methoxyphenyl)imidazol-1-yl]methyl]benzamide	[1]	
SMILES	COc1ccc(cc1)-c1nc(- c2cc(cc(c2)C(F)(F)F)C(F) (F)F)n(Cc2ccc(cc2)C(N)=O)c1- c1ccc(OC)cc1		
InChI	InChI=1S/C33H25F6N3O3/c1- 44-26-11-7-20(8-12-26)28- 29(21-9-13-27(45-2)14-10- 21)42(18-19-3-5-22(6-4- 19)30(40)43)31(41-28)23-15- 24(32(34,35)36)17-25(16- 23)33(37,38)39/h3- 17H,18H2,1-2H3,(H2,40,43)	_	

Physical Properties

Property	Value	Reference
Physical State	Solid	
Solubility	DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 10 mg/ml	[2]
Storage Temperature	-20°C	[2]

Biological Properties and Activity



Apoptozole is a potent inhibitor of the ATPase activity of Hsp70 and Hsc70, which are crucial for the survival of cancer cells.[2] By inhibiting these chaperones, **Apoptozole** triggers the intrinsic pathway of apoptosis.

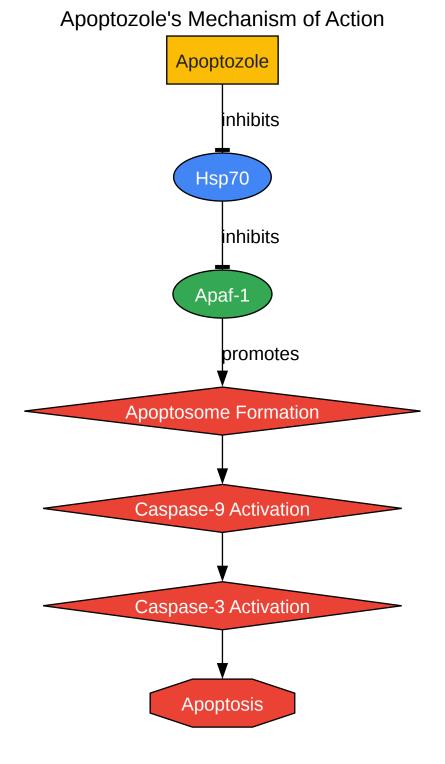
Binding Affinity and Inhibitory Concentrations

Target	Kd	IC50	Cell Lines	Reference
Hsp70	0.14 μΜ	65% inhibition at 200 μM	[2][3]	
Hsc70	0.21 μΜ	[3]		
Cancer Cells	5-7 μΜ	A549, RKO, HeLa	[2]	

Mechanism of Action

Hsp70 plays a crucial anti-apoptotic role by binding to and inhibiting the Apoptotic Protease Activating Factor-1 (Apaf-1). This interaction prevents the formation of the apoptosome, a multi-protein complex that initiates the caspase cascade leading to cell death. **Apoptozole** binds to the ATPase domain of Hsp70, inhibiting its chaperone function.[1] This inhibition prevents Hsp70 from sequestering Apaf-1, allowing Apaf-1 to participate in the formation of the apoptosome with pro-caspase-9 and cytochrome c. The assembled apoptosome then activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[3][4]





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Figure 1: Apoptozole's signaling pathway leading to apoptosis.

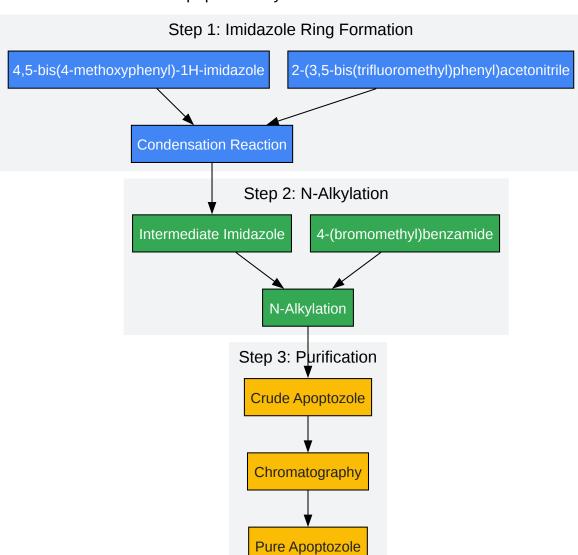
Experimental Protocols



Synthesis of Apoptozole

The synthesis of **Apoptozole** can be achieved through a multi-step process. A detailed, step-by-step protocol has been described in the literature. The general workflow involves the condensation of 4,5-bis(4-methoxyphenyl)-1H-imidazole with 2-(3,5-bis(trifluoromethyl)phenyl)acetonitrile, followed by subsequent reactions to introduce the benzamide moiety.





Apoptozole Synthesis Workflow

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Figure 2: General workflow for the synthesis of **Apoptozole**.



A detailed, step-by-step synthesis protocol is available in the STAR Protocols publication by Park et al. (2021).

Hsp70 ATPase Activity Assay (Malachite Green Assay)

This assay colorimetrically measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp70. Inhibition of this activity by **Apoptozole** can be quantified.

Materials:

- · Hsp70 protein
- Apoptozole
- ATP
- Assay Buffer (e.g., 100 mM Tris, 20 mM KCl, 6 mM MgCl₂, pH 7.4)
- Malachite Green Reagent
- 96-well microplate
- Plate reader

Procedure:

- Prepare a solution of Hsp70 in the assay buffer.
- Add Apoptozole at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
- Add the Hsp70 solution to the wells and incubate for a specified time (e.g., 1 hour) at 37°C to allow for binding.
- Initiate the reaction by adding a solution of ATP to each well.
- Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).
- Stop the reaction by adding the Malachite Green reagent to each well.

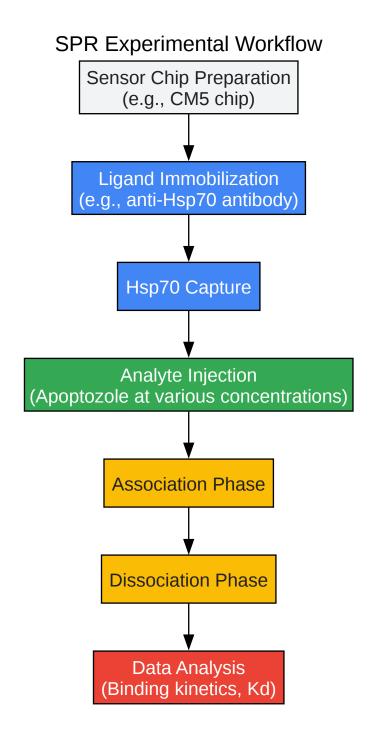


- After a short incubation at room temperature to allow for color development, measure the absorbance at approximately 620 nm using a plate reader.
- The amount of phosphate released is proportional to the absorbance, and the percentage of inhibition by **Apoptozole** can be calculated relative to the vehicle control.

Surface Plasmon Resonance (SPR) for Apoptozole-Hsp70 Interaction

SPR is a label-free technique to measure the binding kinetics and affinity between **Apoptozole** and Hsp70 in real-time.





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Figure 3: Workflow for analyzing Apoptozole-Hsp70 interaction using SPR.

A detailed protocol for a similar SPR experiment can be found in the PLOS ONE article by Evans et al. (2015).

Critical Consideration: Aggregation of Apoptozole



A significant challenge in working with **Apoptozole** is its propensity to form aggregates in aqueous solutions, particularly at higher concentrations.[5] This aggregation can lead to non-specific interactions with proteins, potentially resulting in false-positive results in biological assays.

Dynamic Light Scattering (DLS) to Detect Aggregation

DLS is a technique used to determine the size distribution of particles in a solution. It is a valuable tool for assessing the aggregation state of **Apoptozole**.

Procedure Outline:

- Prepare solutions of Apoptozole at various concentrations in the desired aqueous buffer.
- Filter the solutions to remove any dust or large particulates.
- Analyze the samples using a DLS instrument.
- The presence of large particles (e.g., with a radius >100 nm) is indicative of aggregation.
- Including a non-ionic detergent, such as Triton X-100, in the buffer can help to mitigate
 aggregation and can be used as a control to confirm that observed large particles are indeed
 aggregates.[5]

The formation of aggregates should be carefully monitored and controlled for in all experiments to ensure that the observed biological effects are due to the specific interaction of monomeric **Apoptozole** with its target.

Conclusion

Apoptozole is a valuable research tool for studying the role of Hsp70 in apoptosis and as a potential lead compound for the development of anti-cancer therapeutics. Its ability to induce apoptosis by inhibiting Hsp70 is well-documented. However, researchers must be cognizant of its potential to form aggregates and employ appropriate experimental controls to ensure the validity of their findings. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this promising, yet challenging, molecule.



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